molecular formula C5H7N3O B1594957 1-Methyl-1H-imidazole-2-carboxamide CAS No. 20062-51-5

1-Methyl-1H-imidazole-2-carboxamide

Cat. No. B1594957
CAS RN: 20062-51-5
M. Wt: 125.13 g/mol
InChI Key: UIKPUVLIJJJXNA-UHFFFAOYSA-N
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Description

“1-Methyl-1H-imidazole-2-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles as key components to functional molecules used in a variety of everyday applications . The review emphasizes the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular weight of “1-Methyl-1H-imidazole-2-carboxamide” is 125.13 . Its IUPAC name is 1-methyl-1H-imidazole-2-carboxamide . The InChI code is 1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9) .


Chemical Reactions Analysis

“1-Methyl-2-imidazolecarboxaldehyde” is a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren) . These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .


Physical And Chemical Properties Analysis

“1-Methyl-1H-imidazole-2-carboxamide” has a melting point of 170-173°C . It is a powder in physical form .

Scientific Research Applications

Crystal and Molecular Structures

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a compound related to 1-Methyl-1H-imidazole-2-carboxamide, has been studied for its crystal and molecular structures. This compound emerged as a side product during the synthesis of an antitubercular agent, highlighting its relevance in structural chemistry and pharmaceutical synthesis (Richter et al., 2023).

Photochemical Rearrangement

  • Research on the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions provides insights into the rearrangement processes that these compounds undergo, which is crucial for understanding their chemical behavior and potential applications (Pfoertner & Daly, 1987).

Organic Synthesis

  • The compound 5-Amino-1H-imidazole-4-carboxamide hydrochloride, related to 1-Methyl-1H-imidazole-2-carboxamide, has been used in the synthesis of 2-methyl-6-(arylamino)purines, indicating its utility in organic synthesis and chemical transformations (Andersen & Pedersen, 1985).

DNA Sequencing Technology

  • 1-H-imidazole-2-carboxamide has been developed as a universal reader for DNA sequencing by recognition tunneling in nanopores. This application is significant for advancements in DNA sequencing technologies and molecular recognition studies (Liang et al., 2012).

DNA Recognition

  • N-Methyl imidazole, similar to 1-Methyl-1H-imidazole-2-carboxamide, is investigated for its role in polyamides that target specific DNA sequences. This research is pivotal in gene expression control and the development of potential medicinal agents for diseases like cancer (Chavda et al., 2010).

Catalytic Reactions

  • The Ir4(CO)12-catalyzed regioselective coupling reaction of N-substituted imidazoles with isocyanates, leading to imidazole-2-carboxamides, showcases the compound's role in catalytic processes and chemical synthesis (Fukumoto et al., 2021).

Polyamide Synthesis

  • Polyamides derived from 1-methyl-4,5-imidazoledicarboxylic acid demonstrate the application of related compounds in materials science, particularly in the synthesis and characterization of polymers with unique properties (Bouck & Rasmussen, 1993).

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention .

Future Directions

Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-methylimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKPUVLIJJJXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332240
Record name 1-Methyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-2-carboxamide

CAS RN

20062-51-5
Record name 1-Methyl-1H-imidazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-2-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NH4Cl (0.150 g, 2.8 mmol) is added to a solution of 1-methyl-1H-imidazole-2-carboxylic acid ethyl ester (15.5 g, 101 mmol) in ammonium hydroxide 35% (112 mL) and the reaction is stirred for 6 h at 100° C. in a sealed reaction flask. The reaction is cooled to 0° C. and the solid formed filtered and washed with ice water and ether to give 1-methyl-1H-imidazole-2-carboxylic acid amide as brown crystals (6.9 g, 55%).
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
N Saraei - 2020 - ir.library.louisville.edu
Water is a remarkable molecule and in all of its forms exhibits an amazing collection of properties and functions. Besides its crucial role in life and many technological processes, water …
Number of citations: 2 ir.library.louisville.edu
CA Grapperhaus, J Cui, RM Buchanan… - Inorganic Chemistry …, 2009 - Elsevier
… -2,1-diyl)bis(1-methyl-1H-imidazole-2-carboxamide) (1) that includes carboxamide … Compound 1 is a versatile multidentate N/S ligand with two 1-methyl-1H-imidazole-2-carboxamide …
Number of citations: 1 www.sciencedirect.com
C Bohlender, M Wolfram, H Goerls, W Imhof… - Journal of Materials …, 2012 - pubs.rsc.org
… ,N′-(ethane-1,2-diyl)bis(1-methyl-1H-imidazole-2-carboxamide) (1) and N,N′-(1,2-phenylene)bis(1-methyl-1H-imidazole-2-carboxamide) (2). Reaction conditions for 1 (triethylamine, …
Number of citations: 27 pubs.rsc.org
SC Bohlender - J. Mater. Chem, 2012 - researchgate.net
… 0 -(1,2-phenylene)bis(1-methyl1H-imidazole-2-carboxamide) (2) has been synthesised and characterised in detail. The photoactive {Ru–NO}6 nitrosyl released NO in DMSO upon …
Number of citations: 1 www.researchgate.net
N Saraei, O Hietsoi, BC Frye, AJ Gupta… - Inorganica Chimica …, 2019 - Elsevier
… From a design standpoint the N,N′-(ethane-1,2-diyl)bis(1-methyl-1H-imidazole-2-carboxamide) ligand can be modified by varying the ligand backbone and the steric bulk around the …
Number of citations: 3 www.sciencedirect.com
RJ Citta, BL Koteles, B Delgado-Perez, BC Chan… - …, 2022 - ACS Publications
Two half-sandwich ruthenium(II) complexes of an imidazole-2-carboxamido ligand have been synthesized and characterized by nuclear magnetic resonance spectroscopy, elemental …
Number of citations: 4 pubs.acs.org
TJ Zhang, S Tu, X Zhang, QY Wang, SS Hu, Y Zhang… - Bioorganic …, 2021 - Elsevier
Our previous work identified a promising isonicotinamide based xanthine oxidase (XO) inhibitor, N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide (1), and concluded that …
Number of citations: 8 www.sciencedirect.com
S Mignani, JC Aloup, M Barreau… - Drug development …, 1999 - Wiley Online Library
… 1-Methyl-1H-imidazole-2-carboxamide 3 (2.5 g, 0.02 mol) was heated at 180C with a mechanical Hershberg stirrer until total liquefaction. Then, 2-bromoindanone 2 (2.1 g, 0.01 mol) …
Number of citations: 16 onlinelibrary.wiley.com
Z Cheng, W Wang, C Wu, X Zou, L Fang… - Journal of Medicinal …, 2018 - ACS Publications
Epstein–Barr virus (EBV) establishes latent infection and is associated with several types of lymphomas and carcinomas. EBV nuclear antigen 1 (EBNA1) is expressed in all EBV-…
Number of citations: 11 pubs.acs.org
T Brown, Z Taherbhai, J Sexton, A Sutterfield… - Bioorganic & Medicinal …, 2007 - Elsevier
Five polyamide derivatives with rationally modified C-terminus moieties were synthesized and their DNA binding specificity and affinity determined. A convergent approach was …
Number of citations: 16 www.sciencedirect.com

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